4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol is an aromatic compound with a molecular formula of C13H8BrClFNO and a molecular weight of 328.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: This step involves the condensation of 3-chloro-2-fluoroaniline with 4-bromo-2-hydroxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine intermediate.
Purification: The imine intermediate is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Condensation Reactions: The imine group can participate in further condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively .
Scientific Research Applications
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUULZSTVSLPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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